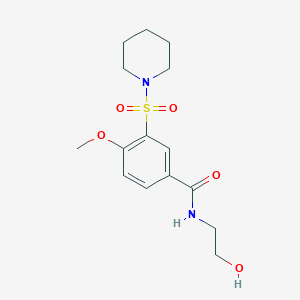
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed drugs in the world.
Wirkmechanismus
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It achieves this by blocking the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It can also inhibit platelet aggregation and reduce the risk of blood clots. In addition, it has been shown to have antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is widely used in laboratory experiments due to its well-established pharmacological properties. It is relatively inexpensive and readily available. However, it is important to note that its effects can vary depending on the experimental conditions and the dose used.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that it may have anti-cancer properties and could be used in combination with other drugs to improve treatment outcomes. Another area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that it may have neuroprotective properties and could help to slow the progression of the disease. Finally, there is interest in developing new formulations of N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide that could improve its bioavailability and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and postoperative pain. In addition, it has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-14-5-6-16(15(19)9-14)20-17(22)11-21-8-7-12-3-1-2-4-13(12)10-21/h1-6,9H,7-8,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVZVQRJAYZOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B4438211.png)


![1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4438237.png)
![N-benzyl-N-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4438239.png)
![2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4438244.png)
![N-(3,4-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4438245.png)

![methyl (2S,4S)-4-({4-[(ethylsulfonyl)amino]benzoyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B4438253.png)


![methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4438263.png)

![2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4438297.png)